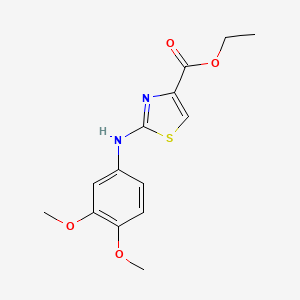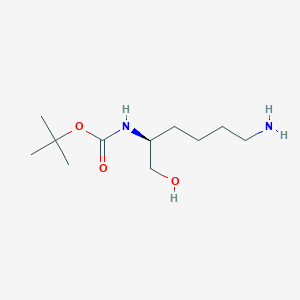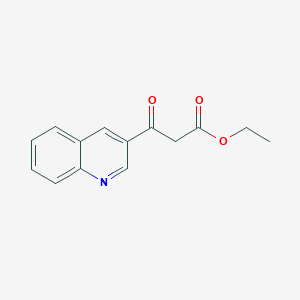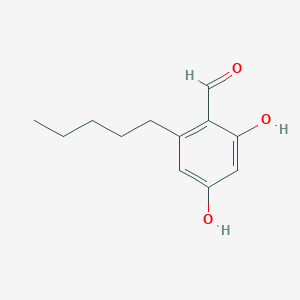
2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester
描述
2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester is an organic compound that exhibits a unique structure combining a thiazole ring with phenylamino and carboxylic acid ethyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester, one typical approach involves the condensation of 3,4-dimethoxy aniline with thiazole-4-carboxylic acid ethyl ester. The reaction is usually facilitated by using coupling reagents like EDCI or DCC and base catalysts such as triethylamine.
Step 1: : Dissolve 3,4-dimethoxy aniline in an appropriate solvent (like dichloromethane).
Step 2: : Add thiazole-4-carboxylic acid ethyl ester to the reaction mixture.
Step 3: : Introduce coupling reagent and base to initiate the condensation.
Step 4: : Stir the reaction at room temperature for several hours until completion.
Industrial Production Methods
In industrial settings, the production process may be scaled up using automated reactors and continuous flow systems to ensure uniformity and efficiency. Optimized conditions, including precise temperature control and high-purity reagents, are critical for large-scale synthesis.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the ester group to alcohol can be achieved using lithium aluminium hydride.
Substitution: : The compound may participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an aqueous medium.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Nucleophiles such as alkyl halides in polar solvents like dimethylformamide.
Major Products
Oxidation: : Corresponding carboxylic acid derivatives.
Reduction: : Formation of alcohols from ester groups.
Substitution: : New compounds featuring substituted groups on the aromatic ring.
科学研究应用
The compound is of significant interest in various fields:
Chemistry: : Used as a precursor for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule in pharmacological studies.
Medicine: : Evaluated for its possible therapeutic effects due to its unique structural features.
Industry: : Employed in the development of new materials and chemical sensors.
作用机制
2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester exerts its effects through several mechanisms:
Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: : Can modulate signal transduction pathways, influencing cellular responses.
相似化合物的比较
Uniqueness and Similar Compounds
2-(3,4-Dimethoxy-phenylamino)-thiazole-4-carboxylic acid ethyl ester is unique due to the combination of the dimethoxy-phenyl and thiazole motifs, which are less common in combination within a single molecule.
Similar Compounds
2-Phenylamino-thiazole-4-carboxylic acid ethyl ester
2-(3,4-Dimethoxy-phenylamino)-oxazole-4-carboxylic acid ethyl ester
This is an overview, but it scratches the surface. If there's a specific detail or section you want to dive deeper into, let's go for it!
属性
IUPAC Name |
ethyl 2-(3,4-dimethoxyanilino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-4-20-13(17)10-8-21-14(16-10)15-9-5-6-11(18-2)12(7-9)19-3/h5-8H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBOJDQLALEFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,5S)-5-((R)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B3158030.png)
![(Butan-2-yl)[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B3158036.png)


![Benzyl[2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B3158073.png)






![10-methoxy-2,2-dimethyl-3,4,8,9-tetrahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-6(7H)-one](/img/structure/B3158130.png)


